molecular formula C11H17N3O3 B1396669 Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate CAS No. 234108-59-9

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Cat. No. B1396669
M. Wt: 239.27 g/mol
InChI Key: VAFJSYPWZVTJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the linear formula C11H19N3O2 . It is also known as tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is complex, with several functional groups. The compound has a piperazine ring, which is a heterocyclic amine, and a carboxylate ester group. The cyanomethyl group is attached to the piperazine ring .


Physical And Chemical Properties Analysis

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 387.1±27.0 °C at 760 mmHg, and a flash point of 187.9±23.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Molecular Structure and Bonding

The six-membered ring of a related compound, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration. Hydrogen bonds are formed between the OH group and the protecting carbonyl group, and between NH and the piperazine oxo group (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis of Piperidine Derivatives

The compound is involved in the synthesis of piperidine derivatives, where tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with BuLi and iodides of protected alcohols to form corresponding tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).

Preparation of Peptidomimetics

Selective O-deprotection of a related compound enables the synthesis of enantiomerically pure alcohol, which is then alkylated to yield 1,3,4-trisubstituted-2-oxopiperazines. These are used to prepare diastereomerically pure constrained peptidomimetics, important in pharmaceutical research (Franceschini, Sonnet, & Guillaume, 2005).

Synthesis of Jak3 Inhibitor

This compound serves as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550, highlighting its utility in drug discovery and development (Chen Xin-zhi, 2011).

Structural Analysis

X-ray studies reveal structural details of related compounds, which are crucial for understanding their chemical behavior and potential applications in various fields of chemistry and biology (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety And Hazards

While specific safety and hazard data for Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is not available, similar compounds such as tert-butanol have safety data sheets available. These documents provide information on handling, storage, and emergency procedures .

properties

IUPAC Name

tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFJSYPWZVTJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175093
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

CAS RN

234108-59-9
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234108-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(tert-Butyloxycarbonyl)-piperazin-2-one (8.0 g, 40 mmol), EXAMPLE 40, is dissolved in THF (160 mL), cooled in an ice bath and treated with 60% sodium hydride (1.9 g, 48 mmol). The reaction mixture is stirred 40 minutes, then treated with tetra-butylammonium iodide (0.35 g, 0.95 mmol) and bromoacetonitrile (3.4 mL, 48 mmol). After 2 h the reaction is quenched with water, concentrated to a small volume and extracted with methylene chloride (3×). The combined organic extracts are concentrated and the residue is chromatographed (50% ethyl acetate/hexane) to give 4-(tert-butyloxycarbonyl)-1-cyanomethyl-piperazin-2-one (5.2 g, 21.7 mmol). This material is dissolved in ethanol (140 mL) and treated with platinum oxide (0.83 g) at 50 PSI of hydrogen gas for 24 hours. The catalyst is removed by filtration and the solution is concentrated to yield 4-(tert-butyloxycarbonyl)-1-(2-aminoethyl)-piperazin-2-one (5.2 g, 21.6 mmol). 1H NMR (CDCl3, 300 MHz) δ4.08 (s, 2H), 3.62 (m, 2H), 3.44 (t, 2H), 3.38 (t, 2H), 2.89 (t, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.